Tris(1-chloro-2-propyl) phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

In water, 1.6X10+3 mg/L at 25 °C

Synonyms

Canonical SMILES

Flame Retardancy Research:

TCIPP is primarily studied as a flame retardant, and research in this area focuses on:

- Mechanism of action: Understanding how TCIPP interacts with materials to inhibit their burning .

- Synergistic effects: Investigating how TCIPP interacts with other flame retardants to achieve better fire resistance .

- Development of novel flame retardant materials: Using TCIPP as a base molecule to design new, safer, and more efficient flame retardants .

Environmental Science Research:

Due to its widespread use and potential for environmental contamination, TCIPP is also studied in the context of:

- Environmental fate and transport: Understanding how TCIPP behaves in different environmental compartments (air, water, soil) and its potential for persistence and bioaccumulation .

- Analytical methods development: Developing sensitive and accurate methods for detecting and measuring TCIPP in environmental samples .

- Risk assessment: Evaluating the potential environmental and human health risks associated with TCIPP exposure .

Toxicology Research:

Concerns regarding the potential health effects of TCIPP have led to research on:

- In vitro and in vivo studies: Investigating the effects of TCIPP exposure on various biological systems, including cell viability, gene expression, and organ function .

- Mechanisms of toxicity: Understanding how TCIPP exposure can lead to adverse health effects .

- Exposure assessment: Studying potential routes of human exposure to TCIPP and their associated risks .

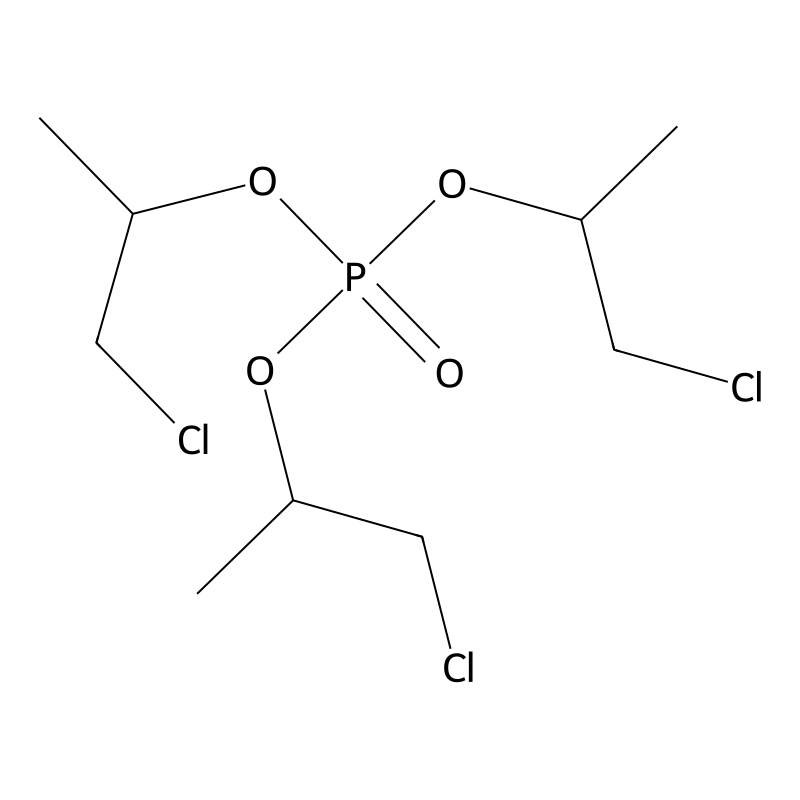

Tris(1-chloro-2-propyl) phosphate is a chlorinated organophosphate compound with the molecular formula . It appears as a clear, colorless, and viscous liquid that is stable at ambient temperatures and exhibits low volatility. This compound is primarily utilized as a flame retardant, especially in polyurethane foams, due to its effective fire-retardant properties and ability to dissolve in organic solvents such as ethanol and acetone, while being insoluble in water .

The synthesis of tris(1-chloro-2-propyl) phosphate generally involves the reaction of phosphorous oxytrichloride with propylene oxide in the presence of a catalyst. This process typically yields a mixture of isomers, with the primary isomer constituting 50-85% of the total product. The reaction occurs in a closed reactor to minimize exposure to moisture and air, and the crude product undergoes washing and dehydration to eliminate impurities .

Recent studies have indicated that tris(1-chloro-2-propyl) phosphate can exhibit neurodevelopmental toxicity in aquatic organisms. For instance, exposure to zebrafish has been linked to abnormal locomotor behavior and developmental issues, suggesting potential risks associated with its use in consumer products . Furthermore, it has been observed that this compound can be effectively degraded through advanced oxidation processes, such as UV/H2O2 treatment, which mineralizes a significant portion of its organic content .

Tris(1-chloro-2-propyl) phosphate is synthesized through the following steps:

- Reactants: Phosphorous oxytrichloride and propylene oxide.

- Catalyst: A suitable catalyst is added to facilitate the reaction.

- Reaction Environment: Conducted in a closed reactor to prevent moisture ingress.

- Purification: The product is washed and dehydrated to remove acidic impurities and residual catalysts.

- Isomer Distribution: The resulting mixture includes several isomers, primarily the tris(1-chloro-2-propyl) phosphate .

Tris(1-chloro-2-propyl) phosphate finds extensive applications primarily as a flame retardant in various materials:

- Polyurethane Foams: Widely used in flexible and rigid foams due to its effectiveness in reducing flammability.

- Polyvinyl Chloride (PVC): Used in limited quantities for enhancing fire resistance.

- Ethylene Vinyl Acetate (EVA): Also incorporated into EVA formulations for similar purposes .

Studies have shown that tris(1-chloro-2-propyl) phosphate interacts with biological systems, notably affecting neurodevelopment in aquatic species. The compound's exposure leads to significant behavioral changes in zebrafish, indicating potential risks for organisms exposed to environments contaminated with this chemical . Additionally, its degradation products following UV treatment have been studied for their toxicity profiles, further emphasizing the importance of understanding its environmental impact .

Tris(1-chloro-2-propyl) phosphate shares structural similarities with other organophosphate flame retardants. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Primary Use | Unique Features |

|---|---|---|---|

| Tris(1-chloro-2-propyl) phosphate | Flame retardant | Low volatility; effective in polyurethane foams | |

| Tris(2-chloroethyl) phosphate | Flame retardant | More soluble in water; different toxicity profile | |

| Tris(2-chloropropyl) phosphate | Flame retardant | Similar structure but different isomer distribution | |

| Bis(1-chloro-2-propyl)-2-chloropropyl phosphate | Flame retardant | Higher chlorine content; different physical properties |

Tris(1-chloro-2-propyl) phosphate stands out due to its specific application as a flame retardant while maintaining low volatility and stability under various conditions .

Synthesis Methodologies and Production Processes

The industrial synthesis of Tris(1-chloro-2-propyl) phosphate primarily involves the reaction of phosphorus oxychloride with propylene oxide in the presence of catalytic agents [1] [2]. This exothermic process is conducted in closed reactors to control volatile intermediates and ensure safety. Lewis acid catalysts, such as aluminum chloride or zinc chloride, are typically employed to accelerate the reaction kinetics and improve yield [2]. Post-reaction purification steps include neutralization with aqueous alkali solutions to remove acidic byproducts, followed by dehydration to achieve a final product purity of 75 ± 10% [1] [5]. Major impurities, such as bis(1-chloro-2-propyl)-2-chloropropyl phosphate (20–30%) and bis(2-chloropropyl)-1-chloro-2-propyl phosphate (3–5%), are inherent to the process but do not significantly impair flame-retardant performance [5].

Recent advancements in synthetic protocols aim to address challenges such as product discoloration. For instance, optimizing the molar ratio of phosphorus oxychloride to propylene oxide to 1:3.5–5.1 reduces the formation of chromophoric byproducts, yielding a final product with a platinum-cobalt color index below 50 [2]. The table below summarizes key parameters from patented synthesis protocols:

| Example | Color Index (Pt-Co) | Yield (%) | Acid Number (mg KOH/g) |

|---|---|---|---|

| 1 | 50 | 99.62 | 0.043 |

| 2 | 40 | 99.57 | 0.040 |

| 3 | 30 | 99.52 | 0.038 |

Data sourced from patent CN102887917A [2].

Continuous production methods have also been developed to enhance scalability, though batch processes remain prevalent due to their flexibility in accommodating varying feedstock qualities [5].

Applications in Polyurethane Foam Industries

Tris(1-chloro-2-propyl) phosphate serves as a dominant flame retardant in both rigid and flexible polyurethane foams, particularly in spray-applied formulations used for insulation [1] [6]. Its compatibility with polyol blends and ability to stabilize foam matrices during polymerization make it indispensable in producing bar-shaped or lump-shaped foams [5]. Typical incorporation rates range from 10 to 15 parts per hundred resin (phr), depending on the required fire resistance and foam density [5].

In rigid polyurethane foams, the compound reduces peak heat release rates by forming a protective char layer upon exposure to flames, thereby delaying ignition [6]. Flexible foams used in furniture and automotive seating benefit from its plasticizing effects, which maintain foam resiliency while meeting stringent flammability standards such as CAL TB 117 [1].

Utilization in Construction Materials

The construction sector leverages Tris(1-chloro-2-propyl) phosphate in spray polyurethane foam (SPF) insulation, a material prized for its high R-value and air-sealing properties [6]. By integrating the flame retardant into SPF formulations, manufacturers achieve compliance with building codes mandating fire resistance in wall cavities and roofing systems. Field studies indicate that SPF containing Tris(1-chloro-2-propyl) phosphate exhibits minimal off-gassing under ambient conditions, ensuring long-term stability in enclosed spaces [6].

Textile and Consumer Product Applications

Though less documented than polyurethane applications, Tris(1-chloro-2-propyl) phosphate finds niche uses in textiles and consumer goods. It is incorporated into adhesives and coatings applied to synthetic fabrics to enhance fire resistance without compromising flexibility [1]. Additionally, the compound serves as a binder in resin systems for laminated consumer products, where its low volatility ensures durability under thermal stress [5].

Tris(1-Chloro-2-Propyl) Phosphate as a Replacement for Legacy Flame Retardants

The phase-out of brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), has driven adoption of Tris(1-chloro-2-propyl) phosphate in applications requiring halogenated alternatives [4]. Regulatory assessments under frameworks like the EU’s REACH program classify the compound as a lower-priority substance for further restriction, citing controlled workplace exposure and established risk management measures [3] [4]. Its dual phosphorus-chlorine mechanism offers comparable efficacy to tris(2-chloroethyl) phosphate (TCEP) while avoiding the latter’s association with neurotoxicity [1] [5].

Tris(1-chloro-2-propyl) phosphate enters the environment through multiple pathways, primarily related to its widespread use as a flame retardant in various consumer and industrial products. The primary emission sources include manufacturing facilities, foam production operations, and consumer product applications [1] [2].

Manufacturing and Industrial Sources

Manufacturing processes represent a controlled emission source, with production facilities employing closed-system operations and tail gas scrubber systems to minimize environmental releases [1]. During foam production, emissions are controlled below statutory airborne standards through closed-system manufacturing processes designed to prevent occupational exposure to isocyanates, which simultaneously controls releases of other chemicals including Tris(1-chloro-2-propyl) phosphate [1]. The estimated release rate during handling of liquid raw materials at room temperature is approximately 0.01%, representing minimal environmental impact from direct manufacturing operations [1].

Consumer Product Release Pathways

Consumer products constitute the most significant source of environmental release. Tris(1-chloro-2-propyl) phosphate is not chemically bound to polymer matrices and readily migrates from treated products into the surrounding environment [3]. This migration occurs through multiple mechanisms including volatilization from building insulation materials, leaching during product use, and physical wear and tear of treated materials [4] [5].

Textile applications present particularly significant release pathways. Studies on children's sleepwear demonstrate that approximately 37% of the flame retardant is lost after 20 washings, with most losses occurring within the first ten wash cycles [2]. This represents a direct pathway for chemical release into wastewater systems and subsequent environmental distribution.

Waste Management and Treatment Systems

Wastewater treatment plants serve as both emission sources and potential removal mechanisms. These facilities typically achieve 55-80% removal rates for most organophosphate esters, though chlorinated variants like Tris(1-chloro-2-propyl) phosphate exhibit lower removal efficiencies [6]. The elimination rate in sewage treatment plants is approximately 20% according to SIMPLETREAT modeling, indicating significant potential for environmental release through treated effluent discharge [1].

Indoor Environmental Transport Dynamics

Indoor environments represent critical exposure scenarios due to the widespread use of Tris(1-chloro-2-propyl) phosphate in building materials, furniture, and consumer products. Indoor air concentrations consistently exceed outdoor levels, with studies reporting indoor concentrations approximately eight times higher than outdoor environments [5].

Indoor Air Transport Mechanisms

The compound exhibits low volatility at ambient temperatures, with vapor pressure less than 2 mmHg at 25°C [1]. However, temperature-dependent volatilization from treated materials contributes to indoor air contamination. Indoor air concentrations average 635 ng/m³, with household dust containing concentrations up to 224 μg/g [5]. The transport from treated products occurs through direct volatilization and particle-bound transport mechanisms.

Hand-to-Mouth Transfer Pathways

Dermal contact with treated surfaces and subsequent hand-to-mouth transfer represents a significant exposure pathway, particularly for children. Higher hand wipe flame retardant levels correlate with contact frequency of electronic devices and other products containing elevated concentrations of these substances [5]. Textiles and fabrics serve as important emission sources, with compounds migrating from treated materials into the atmosphere and subsequently transferring through direct contact [5].

Dust-Mediated Transport

Household dust serves as both a sink and source for Tris(1-chloro-2-propyl) phosphate, with concentrations reaching 224 μg/g in residential environments [5]. This dust-mediated transport facilitates redistribution throughout indoor environments and represents a persistent exposure source even after removal of primary emission sources.

Partitioning Behavior in Environmental Compartments

The environmental distribution of Tris(1-chloro-2-propyl) phosphate is governed by its physicochemical properties, particularly its octanol-water partition coefficient (Log Pow = 2.59-3.33) and limited water solubility (0.11% at 25°C) [1] [2].

Aquatic System Partitioning

In aquatic environments, the compound exhibits limited water solubility but significant persistence. Surface water concentrations range from 0.05-10 μg/L, with detection in various water bodies including rivers, lakes, and marine environments [2]. The low Henry's Law constant (Log H < 0) indicates minimal volatilization from water surfaces, promoting persistence in aquatic systems [1].

Sediment concentrations range from 83-4552 ng/g dry weight, with higher concentrations observed in areas receiving direct wastewater discharge or industrial effluent [7]. The compound's affinity for sediment organic matter facilitates long-term persistence in benthic environments, where it serves as a continuing source of contamination.

Soil-Water Partitioning

Soil contamination levels vary significantly, with concentrations ranging from 14.5-401 μg/kg depending on proximity to emission sources and soil characteristics [8]. The compound's moderate Log Pow value suggests moderate soil sorption, though the exact partitioning behavior depends on soil organic matter content and pH conditions.

Atmospheric Partitioning

Atmospheric transport occurs primarily in the gas phase due to the compound's semi-volatile nature. The particle-phase partitioning fraction correlates positively with octanol-air partitioning coefficients but declines with increasing relative humidity [9]. Seasonal variations in partitioning behavior contribute to higher atmospheric concentrations during summer months compared to winter periods [9].

Leaching Processes from Consumer Products

Consumer products containing Tris(1-chloro-2-propyl) phosphate serve as continuous emission sources through various leaching mechanisms. These processes are influenced by environmental conditions, product characteristics, and usage patterns.

Temperature-Dependent Leaching

Higher temperatures enhance the release of organophosphate esters from treated materials, allowing local emissions to become more significant during warmer periods [10]. This temperature dependence affects seasonal exposure patterns and explains elevated concentrations observed during summer months in indoor environments.

Aqueous Leaching Mechanisms

Contact with water accelerates leaching processes, particularly evident in textile applications where washing cycles result in significant chemical release. The compound's limited water solubility (1.6 g/L at 20°C) constrains dissolution rates, but repeated aqueous contact facilitates cumulative losses over time [2].

Mechanical Wear and Abrasion

Physical wear and tear of treated materials contributes to environmental release through particle generation and surface degradation. This mechanism is particularly relevant for furniture foams, carpeting, and building materials subject to regular mechanical stress.

Physical Description

Liquid

Color/Form

XLogP3

Boiling Point

Flash Point

218 - 220 °C (424 - 428 °F) - Open Cup

Density

LogP

log Kow = 2.59

Melting Point

-42 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 707 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 701 of 707 companies with hazard statement code(s):;

H302 (99.86%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Biological Half Life

The terminal (plasma) half-life was 48.7 +/- 6.0 hours.

After a single oral dose of (14)C-labelled TMCPP in rats, the biological half-times in blood were 12 hours (first phase) and 59 hours (second phase), respectively. In human pooled milk collected from Swedish women after delivery of their first babies in 1997-2006, levels of tris(1-chloro-2-propyl) phosphate were 22-82 ng/g lipid.

Methods of Manufacturing

General Manufacturing Information

Construction

Furniture and related product manufacturing

Oil and gas drilling, extraction, and support activities

Plastic material and resin manufacturing

Plastics product manufacturing

Textiles, apparel, and leather manufacturing

2-Propanol, 1-chloro-, 2,2',2''-phosphate: ACTIVE

... preferred additive for rigid urethane foams where favorable price and good storage stability in the isocyanate or the polyol-catalyst mixture are required. It is used in isocyanate foam to reduce friability and brittleness and is also used in flexible urethane foams in combination with melamine

Tris(monochloropropyl) phosphates theoretically comprise four different symmetrical isomers...Although tris(1-chloro-2-propyl) phosphate (CAS No. 13674-84-5) is the most abundant isomer in commercial products, companies have tended to refer to their product by the name tris(2-chloropropyl) phosphate (TCPP), though that name refers to CAS No. 6145-73-9. This has led to a considerable degree of uncertainty in the literature and toxicity databases as to the identity of the substance that has undergone toxicity testing.

TMCPP was commercialized in the mid-1960s and production increased by about 4 % per year the next 30 years. In 2002, Finland had the highest use (among the Nordic countries) with 1 000 tonnes/year and Sweden the lowest with 100 tonnes/year. The major use of TMCPP is as a flame retardant, mainly in polyurethane foams. The highest TMCPP level was reported from a polyurethane foam filler (180 g/kg). Lower concentrations were reported from polyurethane- containing carpet backing (13 g/kg), mattresses (1.5 g/kg) and wallpaper of glass fibre (1 g/kg) (98). TMCPP has been found to be emitted from upholstery at rates of up to 77 ug/m2/hour.